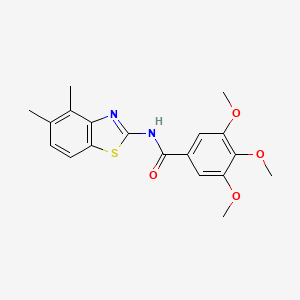

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-10-6-7-15-16(11(10)2)20-19(26-15)21-18(22)12-8-13(23-3)17(25-5)14(9-12)24-4/h6-9H,1-5H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGVPVFJLNQMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4,5-dimethyl-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is with a molecular weight of approximately 318.39 g/mol. Its structure features a benzothiazole moiety linked to a trimethoxybenzamide group, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound.

Case Study: Antibacterial Efficacy

A study published in Antibiotics demonstrated that analogues of benzothiazole exhibited potent antibacterial activity against various strains of bacteria. Compounds similar to this compound showed minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics like Triclocarban. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Triclocarban | Staphylococcus aureus | 16 |

This indicates that the compound may serve as a more effective alternative in treating infections caused by resistant bacterial strains .

Cytotoxicity Studies

Another area of interest is the cytotoxic effects of this compound on cancer cells. Research has indicated that certain benzothiazole derivatives can selectively induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells.

Case Study: Cytotoxicity Assessment

In a cytotoxicity study involving human non-malignant mammary epithelial cells (MCF-10A), the compound was tested at various concentrations. The results showed:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

The findings suggest that while the compound exhibits some level of cytotoxicity at higher concentrations, it remains relatively safe for non-cancerous cells at lower doses .

Drug Development Potential

The unique structural characteristics of this compound make it a candidate for further development as a pharmaceutical agent. Its ability to target specific biological pathways involved in bacterial resistance and cancer proliferation positions it as a promising lead compound for future drug discovery efforts.

Research Directions

Future research should focus on:

- Mechanistic Studies : Understanding the specific mechanisms through which this compound exerts its antimicrobial and cytotoxic effects.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before clinical trials.

- Formulation Development : Exploring suitable formulations for enhanced bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Modifications

- N-(1,3-Benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CID 742616): Structure: Lacks the 4,5-dimethyl substitution on the benzothiazole ring. Synthesis: Derived from 3,4,5-trimethoxybenzoyl chloride and 2-aminobenzothiazole .

- N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (22): Structure: Replaces benzothiazole with a cyanobenzimidazole ring. Synthesis: Reacts 3,4,5-trimethoxybenzoyl chloride with 2-amino-5(6)-cyanobenzimidazole in dry toluene . Impact: The electron-withdrawing cyano group modifies electronic density, influencing NMR chemical shifts (e.g., δ 12.75 ppm for NHbenzimidazole) .

Side-Chain Functionalization

- N-[1-(Furan-2-yl)-3-oxo-3-(arylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide Derivatives (4a–d): Structure: Features a furan-linked enaminone scaffold. Substituents vary (e.g., o-tolyl, m-tolyl, 4-methoxyphenyl). Synthesis: Oxazolone intermediates reacted with aromatic amines in ethanol . Impact: Substituents on the aryl group modulate melting points (214–251°C) and NMR shifts. For example, 4c (4-methoxyphenyl) exhibits a higher melting point (249–251°C) than 4a (222–224°C) due to enhanced crystallinity .

- N-(3-(Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2a–c): Structure: Incorporates chloro substituents on the phenyl ring. Synthesis: Oxazolone reacted with 3-chloro- or 4-chloro-aniline in acetic acid . Impact: Chlorine atoms increase molecular polarity and may enhance cytotoxic activity via halogen bonding .

Physicochemical Properties

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is , with a molecular weight of 320.42 g/mol. Its structure includes a benzothiazole moiety and a trimethoxybenzamide group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, a series of benzothiazole-containing analogues demonstrated significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL for some compounds .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2bF | Staphylococcus aureus | 8 |

| 2bB | Enterococcus faecalis | 4 |

| TCC | Staphylococcus aureus | 16 |

These findings suggest that compounds similar to this compound may exhibit comparable or enhanced antibacterial efficacy.

Antitumor Activity

Benzothiazole derivatives have also been investigated for their antitumor potential. A study showed that certain benzothiazole compounds inhibited the proliferation of various cancer cell lines with IC50 values ranging from 6.26 µM to over 20 µM depending on the assay conditions . The compound's mechanism often involves interaction with DNA, particularly binding within the minor groove .

Table 2: Antitumor Activity of Selected Benzothiazole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCC827 | 6.26 |

| Compound B | NCI-H358 | 6.48 |

| Compound C | MRC-5 | >100 |

Case Studies

Case Study 1: In vitro studies conducted on human non-malignant mammary epithelial cells (MCF-10A) indicated that while some benzothiazole derivatives showed slight cytotoxicity at higher concentrations (IC50 < 100 µg/mL), they did not significantly interfere with normal cell growth . This suggests a favorable therapeutic window for further development.

Case Study 2: A comparative study on various benzothiazole derivatives found that those with additional functional groups exhibited enhanced antitumor activity in both two-dimensional and three-dimensional assays. The results indicated that structural modifications could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Q & A

Q. Table 1: Comparative SAR of Benzothiazole Derivatives

| Substituent (Benzothiazole) | Benzamide Modifications | Bioactivity (IC50, µM) | Reference |

|---|---|---|---|

| 4,5-Dimethyl | 3,4,5-Trimethoxy | 12.3 (HepG2) | |

| 5-Fluoro | 3,4-Dimethoxy | 18.9 (MCF-7) | |

| Unsubstituted | 4-Nitro | >50 (No activity) |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Acylation step) | Prevents side reactions |

| Solvent | Anhydrous CH2Cl2 | Minimizes hydrolysis |

| Purification | Preparative HPLC | Increases purity to >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.